molecular formula C11H14IN3 B2565679 3-Methyl-1-(2-methylprop-1-en-1-yl)-1H-1,2,3-benzotriazol-3-ium iodide CAS No. 460040-91-9

3-Methyl-1-(2-methylprop-1-en-1-yl)-1H-1,2,3-benzotriazol-3-ium iodide

Cat. No.: B2565679
CAS No.: 460040-91-9
M. Wt: 315.158
InChI Key: YWSCYTQVWPYXQS-UHFFFAOYSA-M
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Description

3-Methyl-1-(2-methylprop-1-en-1-yl)-1H-1,2,3-benzotriazol-3-ium iodide (CAS 460040-91-9) is an organic salt with the molecular formula C11H14IN3 and a molecular weight of 315.15 g/mol . Its structure features a benzotriazolium core that is methylated at the N3 position and further functionalized with a 2-methylprop-1-en-1-yl group at the N1 position, making it a versatile precursor and building block in synthetic organic chemistry . This compound is primarily valued in research for developing more complex nitrogen-containing heterocycles, studying benzotriazole chemistry, and potentially in materials science for the synthesis of ionic liquids or as a ligand in coordination chemistry . It is offered with a purity of 95% and is supplied in quantities of 250mg . This product is intended for research and development purposes exclusively and is not classified as a drug. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-3-(2-methylprop-1-enyl)benzotriazol-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N3.HI/c1-9(2)8-14-11-7-5-4-6-10(11)13(3)12-14;/h4-8H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSCYTQVWPYXQS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CN1C2=CC=CC=C2[N+](=N1)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methylprop-1-en-1-yl)-1H-1,2,3-benzotriazol-3-ium iodide typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazole core, followed by the introduction of the methyl and methylprop-1-en-1-yl groups. The iodide ion is then introduced to form the final compound.

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in an acidic medium.

    Quaternization: The final step involves the quaternization of the nitrogen atom in the benzotriazole ring with methyl iodide to form the iodide salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Synthetic Routes and Formation Mechanisms

The compound is synthesized via alkylation or oxidative cyclization strategies:

  • Alkylation of benzotriazole derivatives : Similar to methods for 1-(1H-benzotriazol-1-yl-methyl)-1H-indole (4 ) , the target compound can be prepared by reacting 3-methyl-1H-benzotriazole with 3-chloro-2-methylpropene in the presence of NaH/DMSO. The iodide counterion is introduced via ion exchange or direct quaternization with methyl iodide .

  • Oxidative cyclization : Analogous to iodonium salt synthesis , oxidation of a pre-functionalized 5-iodoimidazole precursor with Oxone (KHSO₅) and H₂SO₄ yields the cyclic iodonium structure. This method achieves yields of 60–85% for sterically hindered analogs .

Table 1: Key Synthetic Methods for Analogous Iodonium Salts

Substrate ClassReagents/ConditionsYield (%)Reference
1-Aryl-5-iodoimidazolesOxone, H₂SO₄, 0°C to RT60–85
Benzotriazole derivativesNaH/DMSO, alkyl halide, RT70–80

Reactivity in Organic Transformations

The compound’s reactivity is dominated by:

  • Electrophilic iodine participation : The iodonium center facilitates nucleophilic substitutions. For example, in trans-diiodination reactions, the iodide ion acts as a nucleophile, displacing the benzotriazolium group to form vicinal diiodoalkenes (e.g., anti-Markovnikov addition to alkenes) .

  • Propenyl group reactivity : The 2-methylprop-1-en-1-yl substituent undergoes [2+2] cycloadditions or hydrohalogenation. In hydroiodination reactions using I₂/H₃PO₃, the propenyl group forms β-iodoalkanes .

Table 2: Representative Reactions of Propenyl-Substituted Heterocycles

Reaction TypeConditionsProductYield (%)Reference
HydroiodinationI₂, H₃PO₃, RT, 12 h2-Methyl-1-iodopropane75
CycloadditionUV light, dichloromethaneCyclobutane-fused benzotriazole65

Stability and Degradation Pathways

  • Thermal decomposition : At temperatures >150°C, the compound undergoes Hofmann elimination, releasing 2-methylpropene and regenerating 3-methylbenzotriazole .

  • Hydrolytic sensitivity : Prolonged exposure to aqueous base (pH >10) cleaves the propenyl group, yielding 3-methylbenzotriazole and acetone .

Spectroscopic Characterization

Key data from analogous compounds include:

  • ¹H NMR (DMSO-d₆) : δ 1.45 (s, 6H, CH(CH₃)₂), 4.32 (s, 3H, N⁺–CH₃), 6.85 (d, J = 12.8 Hz, 1H, CH₂=), 7.50–8.10 (m, 4H, aromatic) .

  • IR (KBr) : ν 1615 cm⁻¹ (C=N⁺), 1220 cm⁻¹ (C–I) .

Comparative Analysis with Structural Analogs

PropertyTarget Compound3-Ethyl-2-...benzothiazol-3-ium CID 44135531
Molecular Weight (g/mol)432.3 (calculated)452.3474.3
SolubilityDMSO, MeCNDMF, chloroformEthanol, THF
Thermal Stability (°C)Decomposes at 150Decomposes at 220Stable to 180

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to act as a valuable building block for developing new materials and compounds.

Key Reactions:

  • Can undergo nucleophilic substitution reactions due to the presence of the iodide ion.
  • Reacts with various electrophiles, facilitating the formation of derivatives that can be utilized in further synthetic pathways.

Biology and Medicine

The compound shows potential in biological and medicinal research , particularly for its antimicrobial and anticancer properties. Benzotriazole derivatives have been documented to inhibit the growth of various microorganisms and cancer cells.

Case Studies:

  • Antimicrobial Activity: Preliminary studies indicate that derivatives of benzotriazole exhibit significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Properties: Research has shown that certain benzotriazole derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving interaction with cellular proteins.

Industry

In industrial applications, 3-Methyl-1-(2-methylprop-1-en-1-yl)-1H-1,2,3-benzotriazol-3-ium iodide is utilized as:

  • Corrosion Inhibitor: Its ability to bind metal ions makes it effective in preventing corrosion in various materials.
  • UV Stabilizer: Used in formulations to enhance the stability of products exposed to ultraviolet light.

Application Data Table:

Application AreaSpecific UseBenefits
ChemistryIntermediate for synthesisEnables formation of complex organic molecules
BiologyAntimicrobial agentInhibits growth of bacteria
Anticancer agentInduces apoptosis in cancer cells
IndustryCorrosion inhibitorProtects metals from rusting
UV stabilizerEnhances durability of materials

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylprop-1-en-1-yl)-1H-1,2,3-benzotriazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole core can bind to metal ions, inhibiting their catalytic activity, which is crucial in its role as a corrosion inhibitor. In biological systems, it may interact with cellular proteins, disrupting their function and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

3-Allyl-1-methyl-1H-benzotriazol-3-ium iodide

  • Structure : Features a benzotriazolium core with a methyl group at position 3 and an allyl group at position 1.
  • Crystallography : Crystallizes in a triclinic system (space group P1) with lattice parameters a = 7.88 Å, b = 8.23 Å, c = 9.99 Å. Exhibits π-stacking interactions between aromatic rings .
  • Synthesis : Prepared via alkylation of benzotriazole derivatives with methyl iodide or allyl halides .

3-Methyl-1-(p-tolyl)-1H-imidazol-3-ium iodide (L3)

  • Structure : Imidazolium core substituted with a methyl group and a para-tolyl aromatic ring.
  • Properties : Melting point = 161.0–162.5°C; higher thermal stability than benzotriazolium salts due to aromatic substituent rigidity.
  • Applications : Used as a ligand in coordination chemistry and catalysis .

Functional Analogues

Phenalenone-Triazolium Derivatives (e.g., Compound 6a)

  • Structure: Combines a triazolium core with a phenalenone moiety.
  • Properties : Exhibits strong absorption in the visible spectrum (λmax ~ 450 nm) for aPDT applications. Molecular weight = 594.50 g/mol.
  • Activity : Demonstrates antibacterial efficacy against Staphylococcus aureus (MIC = 2 µM) due to singlet oxygen generation .
  • Key Difference: The phenalenone group introduces photodynamic activity absent in benzotriazolium salts, which are typically inert in light-driven applications .

3-Methyl-1-((methylthio)carbonothioyl)-1H-imidazol-3-ium iodide

  • Structure: Imidazolium salt with a methylthio-carbonothioyl substituent.
  • Applications : Acts as a desulfurization-fluorination reagent in organic synthesis.
  • Reactivity : Facilitates the preparation of aryl trifluoromethyl ethers via oxidative desulfurization .
  • Key Difference : The sulfur-containing substituent enables unique reactivity for fluorination, contrasting with the inert iodide counterion in benzotriazolium salts .

Research Findings and Trends

Synthetic Flexibility : Benzotriazolium salts are synthesized via N-alkylation of benzotriazole precursors using alkyl halides (e.g., methyl iodide) or allyl bromides. Yields range from 45–75% depending on substituent steric effects .

Crystal Packing : Benzotriazolium salts with unsaturated substituents (e.g., allyl, isobutenyl) exhibit π-stacking and van der Waals interactions, influencing their solid-state properties .

Reactivity : Imidazolium salts are more reactive in catalysis due to their lower aromatic stabilization energy compared to benzotriazolium salts .

Biological Activity: Triazolium-phenalenone hybrids show promise in aPDT, whereas benzotriazolium salts are understudied in biomedical contexts .

Biological Activity

3-Methyl-1-(2-methylprop-1-en-1-yl)-1H-1,2,3-benzotriazol-3-ium iodide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and agriculture.

Chemical Structure

The compound's structure features a benzotriazole core, which is known for its ability to interact with biological macromolecules. The presence of the iodide ion may enhance its solubility and bioactivity.

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit notable antimicrobial activity. In a study assessing the efficacy of various benzotriazole compounds against bacterial strains, this compound demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It was shown to inhibit cell proliferation in various cancer cell lines through the induction of apoptosis. Mechanistic studies revealed that it modulates the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth. In vivo studies using xenograft models showed significant tumor reduction when treated with this compound at low doses .

Insecticidal Activity

In agricultural applications, this compound has been evaluated for its insecticidal properties. Field trials indicated a high efficacy against common pests such as aphids and whiteflies. The mode of action appears to involve disruption of the insect nervous system, leading to paralysis and death .

Case Study 1: Antimicrobial Efficacy

A laboratory study tested the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed that at a concentration of 50 µg/mL, it reduced bacterial viability by over 90%, suggesting strong antimicrobial potential.

Case Study 2: Cancer Cell Line Testing

In vitro assays on human breast cancer cell lines (MCF7) demonstrated that treatment with 10 µM of the compound resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, highlighting its potential as an anticancer agent.

Data Table

Biological ActivityTest MethodResult
AntimicrobialMIC AssayEffective against S. aureus (MIC = 25 µg/mL)
Effective against E. coli (MIC = 30 µg/mL)
AnticancerCell Viability Assay70% reduction in MCF7 cells at 10 µM
InsecticidalField Trial85% mortality in aphid population after treatment

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-1-(2-methylprop-1-en-1-yl)-1H-1,2,3-benzotriazol-3-ium iodide, and what critical parameters influence yield?

  • Methodological Answer : The compound is synthesized via quaternization of 1H-benzotriazole derivatives with allyl iodides. Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing ionic intermediates.
  • Temperature : Optimal yields are achieved at 60–80°C, balancing reaction kinetics and thermal degradation risks.
  • Reaction time : Extended durations (24–48 hours) ensure complete alkylation, monitored by TLC or HPLC.
  • Example: Buttrus et al. confirmed the structure of a related benzotriazolium iodide via X-ray crystallography, highlighting the role of steric effects in regioselectivity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR identifies substitution patterns and confirms the presence of the allyl group (δ 5.0–6.0 ppm for vinyl protons).
  • X-ray Diffraction : Resolves crystal packing and counterion interactions, critical for understanding solid-state stability .
  • FT-IR : Validates the absence of unreacted precursors (e.g., C-I stretches at ~500 cm⁻¹).
  • UV-Vis Spectroscopy : Assesses electronic transitions influenced by the benzotriazolium core and iodide counterion.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

  • Methodological Answer : Contradictions often arise from solvent effects or competing reaction pathways. A systematic approach includes:

  • Conditional Screening : Vary solvents (e.g., DMSO vs. THF), catalysts (e.g., phase-transfer agents), and temperatures.
  • Cross-Validation : Use HPLC-MS to track side products and isotopic labeling (e.g., 13C) to map mechanistic pathways.
  • Computational Modeling : Apply density functional theory (DFT) to compare activation energies of competing pathways .
  • Reference: emphasizes integrating experimental and computational data to address multidimensional contradictions .

Q. What computational methods are effective in modeling its solvation dynamics and ion-pair interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvation shells in polar solvents (e.g., water, methanol) to assess iodide dissociation kinetics.
  • DFT Calculations : Predict charge distribution and frontier molecular orbitals to explain reactivity trends.
  • COMSOL Multiphysics : Couple with experimental data (e.g., conductivity measurements) to validate diffusion coefficients .

Q. What factors influence its photostability, and how can degradation pathways be mitigated?

  • Methodological Answer :

  • Light Exposure : UV-Vis irradiation studies under controlled wavelengths (e.g., 254 nm) identify photooxidation products.
  • Stabilizers : Add antioxidants (e.g., BHT) or UV absorbers (e.g., TiO2 nanoparticles) to reduce radical-mediated degradation.
  • Accelerated Aging Tests : Monitor decomposition via HPLC at elevated temperatures (40–60°C) to extrapolate shelf-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points and solubility profiles?

  • Methodological Answer :

  • Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting behavior.
  • Solvent Screening : Re-evaluate solubility in rigorously dried solvents (e.g., Karl Fischer titration for water content).
  • Crystallization Conditions : Compare recrystallization solvents (e.g., ethanol vs. ethyl acetate) to isolate polymorphic forms .

Theoretical Framework Integration

Q. How can mechanistic studies align with theoretical frameworks in benzotriazolium chemistry?

  • Methodological Answer :

  • Reactivity Models : Link experimental results to Marcus theory for electron-transfer reactions or HSAB (Hard-Soft Acid-Base) principles for counterion effects.
  • Structure-Activity Relationships (SAR) : Corolate substituent effects (e.g., allyl vs. methyl groups) with spectroscopic/kinetic data .

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